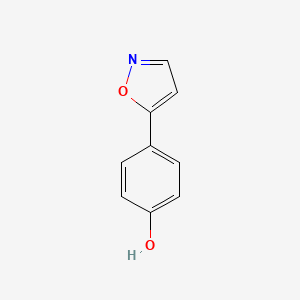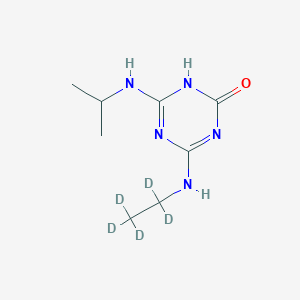
Hydroxy Atrazine-d5
描述
Hydroxy Atrazine-d5 is a chemical compound commonly used as an herbicide to control the growth of weeds in agricultural crops. It is a derivative of atrazine, a widely used herbicide, and is known for its effectiveness in managing unwanted vegetation. The compound has a molecular formula of C8H15N5O and a molecular weight of 202.27 g/mol.
作用机制
Target of Action
Hydroxy Atrazine-d5, also known as Atrazine-2-hydroxy D5 (ethyl D5) or 4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one, primarily targets the photosynthetic reaction center proteins in organisms . These proteins play a crucial role in the photosynthesis process, which is vital for the survival of plants and some microorganisms .
Mode of Action
This compound interacts with its targets by inhibiting the photosynthetic reaction center proteins . This interaction disrupts the photosynthesis process, leading to the inability of the organism to produce the energy it needs to survive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthesis pathway . By inhibiting the photosynthetic reaction center proteins, this compound disrupts the light-dependent reactions in the photosynthesis process . This disruption can lead to downstream effects such as reduced growth and eventual death of the organism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of the photosynthesis process . This disruption can lead to reduced growth and eventual death of the organism . In addition, this compound can also have effects on non-target organisms, potentially leading to broader ecological impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other chemicals in the environment can affect the degradation of this compound, potentially influencing its persistence in the environment . Additionally, factors such as temperature, pH, and soil type can also impact the behavior and effects of this compound in the environment .
生化分析
Biochemical Properties
Atrazine-2-hydroxy D5 (ethyl D5) plays a significant role in the biochemical reactions involved in the degradation of atrazine. It interacts with several enzymes, including chlorohydrolase AtzA and TrzN, which catalyze the hydrolytic dechlorination of atrazine. These enzymes facilitate the conversion of atrazine to hydroxyatrazine, which is further metabolized by other enzymes in the degradation pathway . The interaction between Atrazine-2-hydroxy D5 (ethyl D5) and these enzymes is crucial for understanding the detoxification process of atrazine in the environment.
Cellular Effects
Atrazine-2-hydroxy D5 (ethyl D5) affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress and apoptosis in certain cell types, such as hepatocytes and neurons. These effects are mediated through the disruption of mitochondrial function and the activation of stress-responsive signaling pathways. Additionally, Atrazine-2-hydroxy D5 (ethyl D5) can alter the expression of genes involved in detoxification and stress response, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of action of Atrazine-2-hydroxy D5 (ethyl D5) involves its interaction with specific biomolecules and enzymes. The compound binds to the active sites of chlorohydrolase AtzA and TrzN, facilitating the hydrolytic dechlorination of atrazine . This binding interaction is critical for the conversion of atrazine to hydroxyatrazine, which is a less toxic and more easily degradable form. Additionally, Atrazine-2-hydroxy D5 (ethyl D5) can inhibit or activate other enzymes involved in the degradation pathway, thereby modulating the overall metabolic flux and efficiency of atrazine detoxification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atrazine-2-hydroxy D5 (ethyl D5) can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that Atrazine-2-hydroxy D5 (ethyl D5) can have persistent effects on cellular function, including sustained oxidative stress and apoptosis in certain cell types. These temporal effects are important for understanding the long-term impact of atrazine and its derivatives on biological systems.
Dosage Effects in Animal Models
The effects of Atrazine-2-hydroxy D5 (ethyl D5) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including reduced food intake, decreased weight gain, and damage to various organs. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental studies. Threshold effects have also been observed, where certain dosages result in significant changes in cellular and physiological responses.
Metabolic Pathways
Atrazine-2-hydroxy D5 (ethyl D5) is involved in several metabolic pathways related to the degradation of atrazine. The primary pathway involves the hydrolytic dechlorination of atrazine to hydroxyatrazine, followed by further degradation to cyanuric acid and other metabolites . Enzymes such as chlorohydrolase AtzA and TrzN play key roles in these pathways, facilitating the sequential removal of chlorine and other substituents from the atrazine molecule. These metabolic pathways are essential for the detoxification and removal of atrazine from the environment.
Transport and Distribution
Within cells and tissues, Atrazine-2-hydroxy D5 (ethyl D5) is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Atrazine-2-hydroxy D5 (ethyl D5) can accumulate in certain compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The distribution and localization of the compound are important for understanding its overall impact on cellular function and metabolism.
Subcellular Localization
The subcellular localization of Atrazine-2-hydroxy D5 (ethyl D5) is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria, where it affects mitochondrial function and induces oxidative stress . Additionally, Atrazine-2-hydroxy D5 (ethyl D5) can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and stress response. These localization patterns are critical for understanding the specific cellular processes affected by the compound.
准备方法
The synthesis of Hydroxy Atrazine-d5 involves several steps, including the introduction of deuterium atoms into the atrazine molecule. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for this compound often involve large-scale synthesis and purification processes to ensure high purity and consistency .
化学反应分析
Hydroxy Atrazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
科学研究应用
Hydroxy Atrazine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of atrazine and its metabolites.
Biology: Studied for its effects on various biological systems, including its impact on plant growth and development.
Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the development of herbicides and other agricultural chemicals
相似化合物的比较
Hydroxy Atrazine-d5 is similar to other triazine herbicides, such as:
Atrazine: The parent compound, widely used as an herbicide.
Simazine: Another triazine herbicide with similar properties and uses.
Propazine: A triazine herbicide used for similar applications. The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in analytical chemistry for tracing and studying the behavior of atrazine and its metabolites in various environments.
属性
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIMWNQWAWNDW-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


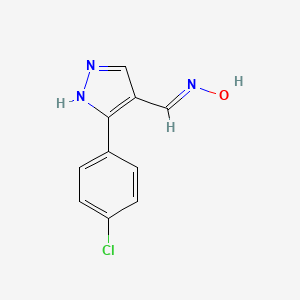
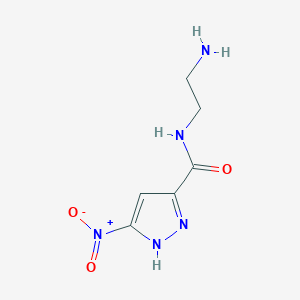
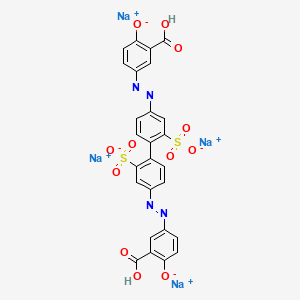
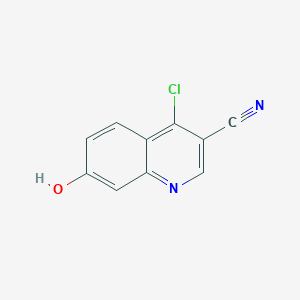
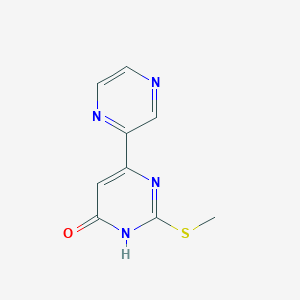
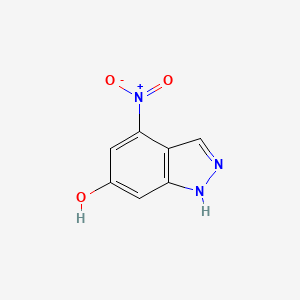
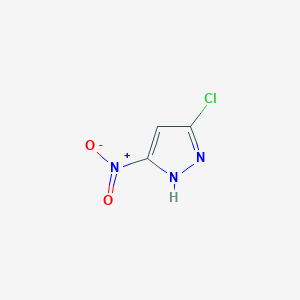
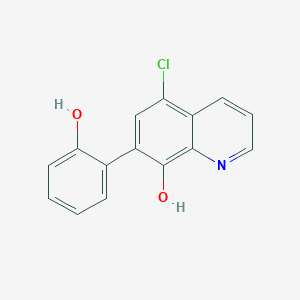
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
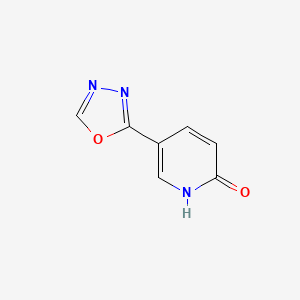
![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)


